2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Overview
Description
2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mechanism of Action
2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide binds irreversibly to BTK, preventing its activation and subsequent downstream signaling. This leads to the inhibition of B cell receptor signaling, which is critical for the survival and proliferation of B cells. In addition, this compound also inhibits the activation of other kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation in B cell malignancies. In addition, this compound has also been shown to reduce the production of inflammatory cytokines in autoimmune diseases, such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of 2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune diseases. However, one limitation of this compound is its irreversible binding to BTK, which may lead to off-target effects and potential toxicity.
Future Directions
Future studies on 2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide could focus on its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. In addition, further studies could investigate the potential use of this compound in other autoimmune diseases, such as multiple sclerosis and psoriasis. Finally, studies could also investigate the potential of this compound as a treatment for other types of cancer, such as solid tumors.
Scientific Research Applications
2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to be a potent inhibitor of the protein kinase BTK, which plays a critical role in B cell receptor signaling. This makes this compound a potential treatment for B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. In addition, this compound has also shown potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O/c24-23(25,26)18-11-5-7-13-20(18)28-22(29)17-14-21(15-8-2-1-3-9-15)27-19-12-6-4-10-16(17)19/h1-14H,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDKIQGWWRDSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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